

An In-depth Physicochemical Characterization of 7-Bromoindole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoindole is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] As a derivative of indole, a core structure in numerous biologically active molecules, **7-bromoindole** provides a strategic handle for chemical modification, particularly at the 7-position.[1] The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and materials science.[1] It has also been identified as a compound that can reduce the production of staphyloxanthin in Staphylococcus aureus, suggesting potential applications as an anti-virulence agent.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and relevant experimental protocols for **7-bromoindole**.

Physicochemical Properties

The fundamental physicochemical properties of **7-bromoindole** are summarized below. This data is essential for its handling, storage, and application in experimental settings.



Property	Value	References
CAS Number	51417-51-7	[3]
Molecular Formula	C ₈ H ₆ BrN	[4]
Molecular Weight	196.04 g/mol	[4]
Appearance	Beige-yellow or brownish crystalline powder	[1][4]
Melting Point	41-47 °C	[3][4]
Boiling Point	85-86 °C @ 0.2 mmHg	[3][4]
Density	1.66 g/cm ³	[3][4]
Solubility	Soluble in Methanol	[4]
рКа	15.33 ± 0.30 (Predicted)	[4]
logP (XLogP3)	3.5	[5]
Flash Point	113 °C (closed cup) / 145.5 °C	[2][3]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature. Light-sensitive.	[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **7-bromoindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectrum (Expected)

While a fully assigned experimental spectrum for **7-bromoindole** is not readily available in the provided search results, the expected proton signals in a solvent like CDCl₃ would correspond to the six protons on the indole ring system. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the heterocyclic ring structure.



3.1.2 ¹³C NMR Spectrum

The following table presents the referenced carbon chemical shifts for **7-bromoindole**.

Carbon Atom	Chemical Shift (δ, ppm)	Solvent	Reference
C2	(Not available)	CDCl₃	[6]
C3	(Not available)	CDCl₃	[6]
C3a	(Not available)	CDCl₃	[6]
C4	(Not available)	CDCl₃	[6]
C5	(Not available)	CDCl₃	[6]
C6	(Not available)	CDCl₃	[6]
C7	(Not available)	CDCl₃	[6]
C7a	(Not available)	CDCl ₃	[6]

Note: Specific peak assignments require experimental data or detailed spectral analysis.

Infrared (IR) Spectroscopy (Expected)

An IR spectrum of **7-bromoindole** would exhibit characteristic absorption bands corresponding to its functional groups.



Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch	3400-3300	Medium to sharp band
C-H Stretch (Aromatic)	3100-3000	Multiple weak to medium bands
C=C Stretch (Aromatic)	1600-1450	Multiple medium to strong bands
C-N Stretch	1350-1250	Medium to strong band
C-Br Stretch	680-515	Weak to medium band

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **7-bromoindole**, the presence of a bromine atom results in a characteristic isotopic pattern.

lon (m/z)	Proposed Fragment	Expected Relative Abundance	Notes
195/197	[M]+ (Molecular Ion)	High	Isotopic pattern for one bromine atom (~1:1 ratio) will be observed.[7]
116	[M - Br]+	Medium	Loss of the bromine radical.
89	[M - Br - HCN]+	Medium	Subsequent loss of hydrogen cyanide from the pyrrole ring.

Experimental ProtocolsSynthesis of 7-Bromoindole



A common method for synthesizing **7-bromoindole** is via the decarboxylation of **7-bromoindole**-2-carboxylic acid.[2]

Protocol: Decarboxylation of 7-Bromoindole-2-carboxylic Acid

- Setup: In a round-bottom flask equipped with a reflux condenser, add 7-bromoindole-2carboxylic acid and a high-boiling point solvent such as quinoline.
- Catalyst: Add a catalytic amount of copper powder.
- Reaction: Heat the mixture to reflux (typically 200-230 °C) and monitor the reaction by TLC until the starting material is consumed. CO₂ evolution will be observed.
- Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., 1M HCl) to remove the quinoline.
- Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Analytical Characterization Protocols

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of purified 7-bromoindole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A longer acquisition time with a relaxation delay of 2-5 seconds and a significantly higher number of scans (e.g., 1024 or more) are necessary to achieve a good signal-to-noise ratio.[8]

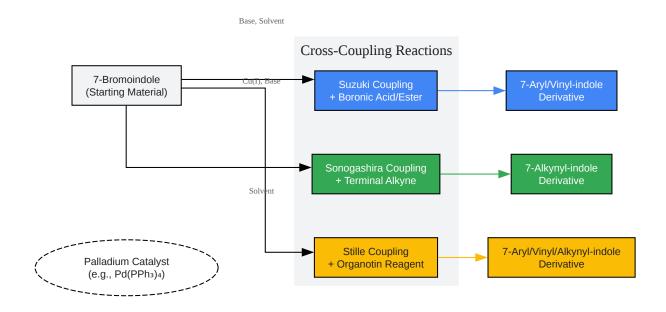


Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of 7-bromoindole (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject the sample onto a C18 analytical column.[9] Use a gradient elution method, for example, starting with 10% acetonitrile in water (with 0.1% formic acid) and ramping to 95% acetonitrile over several minutes.[9]
- Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode to observe the [M+H]+ ion and its isotopic pattern.

Applications in Synthesis

7-Bromoindole is a versatile intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Stille couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position of the indole core.



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